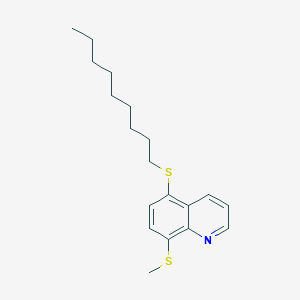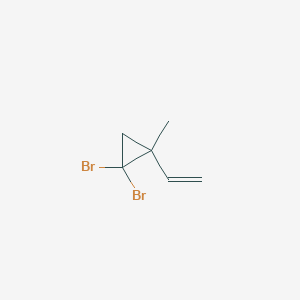![molecular formula C8H11NO8P2 B14605027 4-[(Diphosphonomethyl)amino]benzoic acid CAS No. 59611-69-7](/img/structure/B14605027.png)
4-[(Diphosphonomethyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diphosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C8H11NO8P2. It is characterized by the presence of a benzoic acid moiety substituted with a diphosphonomethylamino group.
Vorbereitungsmethoden
The synthesis of 4-[(Diphosphonomethyl)amino]benzoic acid can be achieved through several routes. One common method involves the reaction of 4-aminobenzoic acid with diphosphonomethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-[(Diphosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(Diphosphonomethyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of 4-[(Diphosphonomethyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diphosphonomethyl group can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .
Vergleich Mit ähnlichen Verbindungen
4-[(Diphosphonomethyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-Aminobenzoic acid: This compound lacks the diphosphonomethyl group and has different chemical properties and applications.
4-(Dimethylamino)benzoic acid: This compound has a dimethylamino group instead of a diphosphonomethyl group, leading to different reactivity and uses.
Eigenschaften
CAS-Nummer |
59611-69-7 |
|---|---|
Molekularformel |
C8H11NO8P2 |
Molekulargewicht |
311.12 g/mol |
IUPAC-Name |
4-(diphosphonomethylamino)benzoic acid |
InChI |
InChI=1S/C8H11NO8P2/c10-7(11)5-1-3-6(4-2-5)9-8(18(12,13)14)19(15,16)17/h1-4,8-9H,(H,10,11)(H2,12,13,14)(H2,15,16,17) |
InChI-Schlüssel |
PQNRGQRLDNZEKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


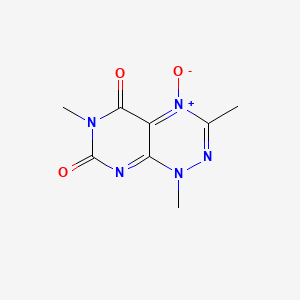
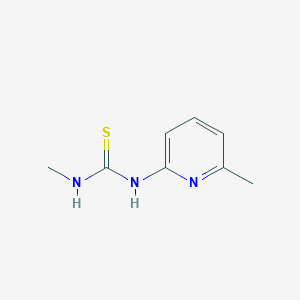
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
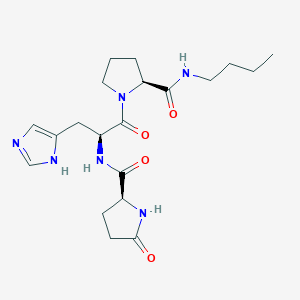

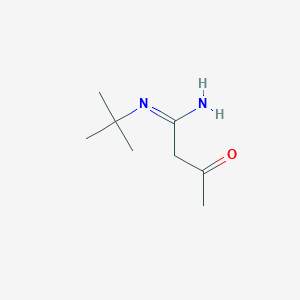
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
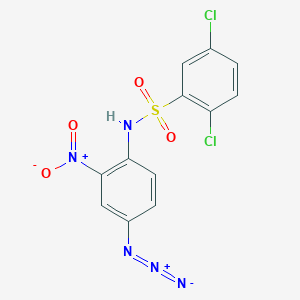
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

